1-(3-Fluoro-5-propoxyphenyl)ethanol
Description
1-(3-Fluoro-5-propoxyphenyl)ethanol is a fluorinated aromatic alcohol with the molecular formula C₁₁H₁₄FO₂ and a molar mass of 197.21 g/mol. It features a phenyl ring substituted with a fluorine atom at the 3-position, a propoxy group (-OCH₂CH₂CH₃) at the 5-position, and a hydroxymethyl (-CH₂OH) group at the 1-position (para to the propoxy substituent). This compound is structurally distinct due to its combination of electron-withdrawing (fluorine) and electron-donating (propoxy) groups, which influence its physicochemical properties and reactivity.
The compound is listed with a purity of 95% in commercial catalogs (CAS: 1311368-91-8) and is primarily used in pharmaceutical and agrochemical research, though specific applications remain undisclosed in publicly available sources.
Properties
IUPAC Name |
1-(3-fluoro-5-propoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-3-4-14-11-6-9(8(2)13)5-10(12)7-11/h5-8,13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIGNOWHRWDAFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)C(C)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-5-propoxyphenyl)ethanol typically involves the reaction of 3-fluoro-5-propoxybenzaldehyde with a suitable reducing agent to form the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-5-propoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced further to form the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions, such as using sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2) with palladium catalyst
Substitution: Sodium iodide (NaI) in acetone
Major Products Formed
Oxidation: 3-Fluoro-5-propoxybenzaldehyde or 3-Fluoro-5-propoxyacetophenone
Reduction: 1-(3-Fluoro-5-propoxyphenyl)ethane
Substitution: 1-(3-Iodo-5-propoxyphenyl)ethanol
Scientific Research Applications
1-(3-Fluoro-5-propoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-propoxyphenyl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved would vary based on the context of its use, such as in enzyme inhibition studies or receptor binding assays .
Comparison with Similar Compounds
Alkoxy Chain Length and Position
- Propoxy vs. Ethoxy: The propoxy group in the target compound increases steric bulk and lipophilicity compared to the ethoxy group in 1-(2-ethoxy-5-fluorophenyl)ethanol (CAS: 577-97-9). This may enhance membrane permeability in biological systems.
Functional Group Variations
- Alcohol vs. Ketone: The alcohol group in the target compound enables hydrogen bonding, increasing solubility in polar solvents (e.g., water or methanol) compared to the ketone in 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone (CAS: 886497-11-6). However, the ketone’s electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) substituents enhance electrophilic aromatic substitution reactivity.
Halogen and Electron Effects
- Fluorine vs.
- Trifluoromethyl (-CF₃): This group in 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone significantly lowers electron density at the aromatic ring, making it more reactive toward nucleophiles but less soluble in nonpolar solvents.
Biological Activity
1-(3-Fluoro-5-propoxyphenyl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a fluorinated aromatic ring and an alcohol functional group, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C12H15F1O2. The presence of the fluorine atom is expected to influence the compound's lipophilicity and biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.
- Cytotoxic Effects: Investigations into its cytotoxicity have shown that it can affect cancer cell lines, suggesting potential as an anticancer agent.
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
Data Table: Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Cytotoxicity in Cancer Research
Research conducted on the MCF-7 cell line revealed that this compound induces apoptosis. Flow cytometry analysis indicated an increase in early apoptotic cells when treated with varying concentrations of the compound, suggesting its potential as a therapeutic agent in breast cancer treatment.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Interaction with Cellular Targets: The compound may bind to specific receptors or enzymes, altering their activity.
- Induction of Oxidative Stress: It could induce oxidative stress in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways: It may affect signaling pathways related to cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
